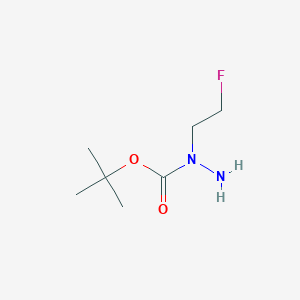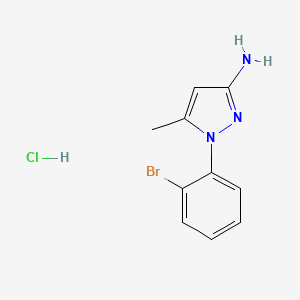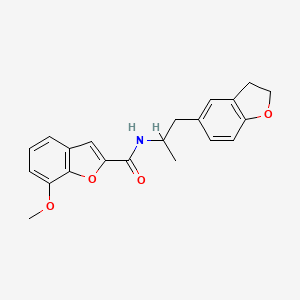
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide, also known as DHBF-derivative, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive has been shown to protect neurons from oxidative stress and apoptosis, which may have implications for the treatment of neurodegenerative diseases. N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive in lab experiments is its relatively low toxicity. Additionally, N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive is stable and can be easily synthesized in large quantities. However, one limitation of using N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive in lab experiments is its limited solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive. One area of interest is the development of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive has shown promise as an anticancer agent, and further research may explore its potential use in cancer treatment. Finally, research may also focus on developing new synthetic methods for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive that improve its solubility and bioavailability.
Synthesemethoden
The synthesis method of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive involves the reaction of 7-methoxybenzofuran-2-carboxylic acid with 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine in the presence of a coupling agent. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive has been studied for its potential therapeutic properties in various fields of research, including neurology, oncology, and immunology. Studies have shown that N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive has anti-inflammatory, neuroprotective, and anticancer effects.
Eigenschaften
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13(10-14-6-7-17-15(11-14)8-9-25-17)22-21(23)19-12-16-4-3-5-18(24-2)20(16)26-19/h3-7,11-13H,8-10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSYCHXWCOSEHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

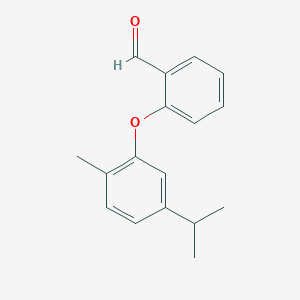
![6-(2-Methoxyphenyl)-2-[1-(1,3,5-trimethylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2632481.png)
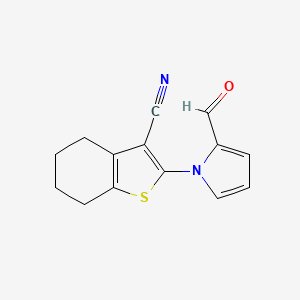

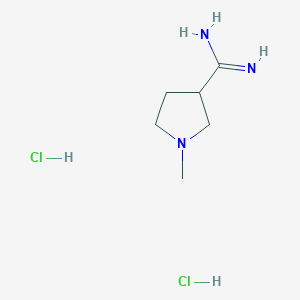
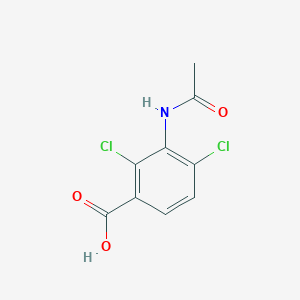
![Methyl 3-[2-(2-thienyl)acetamido]thiophene-2-carboxylate](/img/structure/B2632489.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2632490.png)
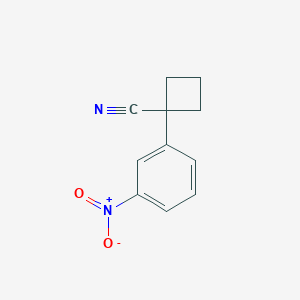
![(Z)-ethyl 1-methyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2632494.png)
![1-(2-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2632496.png)
![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(1-pyrrolidinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2632497.png)
